Resveratrol-3-O-sulfate
Description
Contextualization as a Major Resveratrol (B1683913) Metabolite
Upon oral ingestion, resveratrol undergoes rapid and extensive metabolism in the intestines and liver. nih.govnih.gov This process, primarily involving sulfation and glucuronidation, results in the formation of various metabolites. mdpi.comtandfonline.com Among these, Resveratrol-3-O-sulfate has been identified as one of the major metabolites found in human plasma. mdpi.comresearchgate.net In fact, plasma concentrations of resveratrol metabolites can be about 20 times higher than that of the parent compound. mdpi.com Specifically, sulfation is a primary metabolic pathway for resveratrol in humans. mdpi.comtandfonline.com The enzyme mainly responsible for the formation of this compound is sulfotransferase SULT1A1, which is active in both the intestine and liver. mdpi.comnih.govtandfonline.com
The following table summarizes the key enzymes involved in the sulfation of resveratrol:
| Metabolite | Primary Catalyzing Enzyme(s) |
| This compound | SULT1A1 |
| Resveratrol-4′-O-sulfate | SULT1A2 |
| Resveratrol-3-O-4′-O-disulfate | SULT1A2, SULT1A3 |
Data sourced from multiple scientific publications. nih.govtandfonline.com
Research Significance in Biological Systems
The high circulating levels of this compound have prompted significant research into its own biological activities. mdpi.compubcompare.ai A key area of investigation is the "resveratrol paradox" – the discrepancy between resveratrol's high bioactivity and its low bioavailability. mdpi.com One hypothesis is that its metabolites, including this compound, may act as a circulating reservoir. mdpi.comnih.gov These metabolites can be transported to target tissues and then converted back to the active parent compound, resveratrol, by enzymes called sulfatases. mdpi.comnih.govconsensus.app This intracellular regeneration of resveratrol could explain the sustained biological effects observed in vivo. nih.gov
Furthermore, direct biological effects of this compound itself are being explored. Studies have shown that this metabolite can exhibit a range of activities, including antioxidant and anti-inflammatory effects. nih.govdrugbank.comcaymanchem.com For instance, research has demonstrated its ability to scavenge free radicals and inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways. nih.govdrugbank.com
The following interactive table details some of the researched biological activities of this compound:
| Biological Activity | Research Finding |
| Antioxidant Activity | Exhibits free radical scavenging properties. nih.govdrugbank.com |
| Anti-inflammatory Activity | Inhibits COX-1 and COX-2 enzymes. nih.govdrugbank.com Decreases the expression and release of pro-inflammatory cytokines like IL-1α, IL-1β, IL-6, and TNF-α. caymanchem.com |
| Anticancer Activity | Inhibits the proliferation of colon cancer cells by causing cell cycle arrest. mdpi.com Induces apoptosis in colorectal adenocarcinoma cells. caymanchem.com |
| Gut Microbiota Modulation | Can selectively inhibit or promote the growth of certain gut bacteria. mdpi.com |
| Estrogenic/Anti-estrogenic Activity | Has shown anti-estrogenic activity in some studies. researchgate.net |
| Enzyme Inhibition | Can inhibit certain cytochrome P450 enzymes and organic anion-transporting polypeptides (OATPs). researchgate.net |
This table is based on findings from various in vitro and in vivo studies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULQFFCIVGYOFH-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009348 | |
| Record name | Resveratrol-3-O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553662-69-4 | |
| Record name | Resveratrol-3-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0553662694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resveratrol-3-O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RESVERATROL-3-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF1O6B8YOW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolism and Systemic Distribution of Resveratrol 3 O Sulfate
Biotransformation Pathways and Key Enzymes
The biotransformation of resveratrol (B1683913) to Resveratrol-3-O-sulfate and its subsequent deconjugation are enzymatic processes critical to its pharmacokinetics.
Sulfation Pathways
The formation of this compound occurs primarily in the intestine and liver through the sulfation of the hydroxyl group at the 3-position of the trans-resveratrol molecule. nih.govnih.gov This is a phase II metabolic reaction that increases the water solubility of resveratrol, facilitating its circulation and eventual excretion. oregonstate.edu In human liver cytosol, in the presence of the sulfate (B86663) donor 3′-phosphoadenosine-5′-phosphosulfate, trans-resveratrol is metabolized into three main sulfate conjugates: trans-resveratrol-3-O-sulfate (M1), trans-resveratrol-4′-O-sulfate (M2), and trans-resveratrol-3-O-4′-O-disulfate (M3). tandfonline.comnih.gov
Role of Sulfotransferases
Sulfotransferases (SULTs) are the key enzymes responsible for catalyzing the transfer of a sulfonate group to resveratrol. nih.gov Specifically, human sulfotransferase SULT1A1 plays a quasi-exclusive role in the formation of this compound. nih.govtandfonline.com To a minor extent, SULT1A2, SULT1A3, and SULT1E1 can also contribute to this reaction. nih.govtandfonline.comnih.gov Studies using human recombinant SULTs have confirmed that SULT1A1 is the principal enzyme catalyzing the formation of trans-resveratrol-3-O-sulfate. tandfonline.comnih.gov
| Enzyme | Role in this compound Formation | Location |
|---|---|---|
| SULT1A1 | Major catalyzing enzyme | Intestine, Liver |
| SULT1A2 | Minor catalyzing enzyme | Liver |
| SULT1A3 | Minor catalyzing enzyme | Liver |
| SULT1E1 | Minor catalyzing enzyme | Liver |
Role of Sulfatases in Deconjugation
This compound can be converted back to the parent compound, resveratrol, through the action of sulfatases. nih.gov This deconjugation process is significant as it can release the biologically active form of resveratrol within target tissues. nih.govnih.gov This enzymatic hydrolysis suggests that resveratrol sulfates may act as a circulating reservoir, delivering resveratrol to various tissues where it can be locally reactivated. nih.govnih.gov This process has been observed in human colorectal cells, where the uptake of sulfate metabolites and their subsequent conversion to resveratrol is linked to antiproliferative activity. nih.govnih.gov The inhibition of sulfatases reduces the intracellular concentration of resveratrol, indicating the crucial role of these enzymes in the bioactivity of resveratrol metabolites. nih.gov
Pharmacokinetic Profiles and Bioavailability Aspects
The pharmacokinetic profile of this compound is characterized by its rapid appearance in plasma after resveratrol administration and its relatively high concentration compared to the parent compound.
Absorption and Plasma Circulation Kinetics
Following oral administration of resveratrol, it is well-absorbed but has low bioavailability as the parent compound due to rapid and extensive metabolism. oregonstate.edu this compound is one of the most abundant resveratrol metabolites found in human plasma. nih.govoregonstate.edu In humans, repeated daily intake of 1 gram of trans-resveratrol can lead to maximum plasma concentrations of approximately 22 μM for this compound. oregonstate.edu The half-life of resveratrol sulfate conjugates in plasma has been reported to range from 3.2 to 11.5 hours. nih.gov Studies in dogs have also shown that resveratrol sulfate is a major metabolite, with its area under the plasma concentration-time curve (AUC) being 2 to 11 times higher than that of resveratrol. researchgate.netnih.gov
Pharmacokinetic studies in mice have shown that orally administered this compound is absorbed, although with a low bioavailability of around 14%. nih.govamazonaws.com Despite this, the hydrolysis of the sulfate in vivo leads to the release of free resveratrol. nih.gov
| Parameter | Finding | Species |
|---|---|---|
| Plasma Abundance | One of the most abundant resveratrol metabolites | Human |
| Peak Plasma Concentration | ~22 μM (after 1g/day trans-resveratrol) | Human |
| Plasma Half-life (Sulfate Conjugates) | 3.2 - 11.5 hours | Human |
| AUC Ratio (Metabolite vs. Resveratrol) | 2 to 11 times higher | Dog |
| Oral Bioavailability | ~14% | Mouse |
Tissue Distribution and Cellular Uptake Mechanisms
This compound is distributed to various tissues where it can be taken up by cells. mdpi.com The cellular uptake of resveratrol sulfates is not primarily through passive diffusion but involves active transport mechanisms. amazonaws.comscispace.com Organic anion-transporting polypeptides (OATPs) have been identified as key transporters for resveratrol and its sulfate metabolites. nih.govresearchgate.net Specifically, this compound is exclusively transported with a low affinity by OATP1B3. nih.gov This transporter is highly expressed in the liver, facilitating the uptake of the metabolite into hepatocytes. nih.gov
Once inside the cells, this compound can be hydrolyzed by intracellular sulfatases to regenerate resveratrol, which can then exert its biological effects. nih.govnih.gov The extent of cellular uptake and subsequent conversion to resveratrol can vary between different cell types and is correlated with the observed biological activity. nih.gov For instance, in human colorectal cancer cells, the uptake of resveratrol sulfates and their conversion to resveratrol is linked to the induction of autophagy and senescence. nih.govnih.gov The differential expression of membrane transporters like OATPs in various tissues and cell types may explain the tissue-specific effects of resveratrol. amazonaws.com
Excretion Patterns
The elimination of this compound from the body occurs primarily through urinary excretion. After oral administration of resveratrol, a significant portion is absorbed and rapidly metabolized, with the kidneys playing a key role in clearing the resulting polar metabolites. nih.gov In studies using radiolabeled resveratrol, approximately 70% of the absorbed dose was recovered in the urine, indicating this is the principal pathway for excretion. mdpi.com
This compound is one of the most prominent resveratrol conjugates found in urine. nih.govscispace.com Following a single oral dose of resveratrol, this compound, along with resveratrol-3-O-glucuronide and resveratrol-4′-O-glucuronide, are the main species identified in urine. scispace.com The excretion process is rapid. For instance, in a study where healthy adults were given a concentrated oral dose of 500 mg of resveratrol, 11.4% of the dose was excreted as trans-resveratrol-3-O-sulfate in the urine over a 24-hour period. researchgate.net A substantial amount of this excretion, specifically 77%, occurred within the first 4 hours after administration. researchgate.net This rapid clearance highlights the efficient metabolism and elimination of resveratrol into its sulfated conjugates.
Table 1: Urinary Excretion of Resveratrol Metabolites
| Study Parameter | Finding | Source |
|---|---|---|
| Total Urinary Recovery | ~70% of absorbed radiolabeled resveratrol recovered in urine. | mdpi.com |
| Major Urinary Metabolites | This compound, resveratrol-3-O-glucuronide, resveratrol-4′-O-glucuronide. | scispace.com |
| Specific Metabolite Excretion | 11.4% of a 500 mg dose excreted as trans-resveratrol-3-O-sulfate over 24 hours. | researchgate.net |
| Excretion Rate | 77% of the total trans-resveratrol-3-O-sulfate was excreted within the first 4 hours. | researchgate.net |
Factors Influencing Metabolism and Distribution
Influence of Food Matrix and Dietary Context
The metabolism and bioavailability of resveratrol, and consequently the formation of this compound, are significantly influenced by the food matrix in which it is consumed. researchgate.net Research suggests that the absorption and subsequent metabolic fate of resveratrol can be altered by the co-consumption of other dietary components. For example, consuming resveratrol with a meal, particularly a high-fat meal, has been shown to dramatically reduce its absorption. researchgate.net
However, the impact of meals can be complex and may depend on the source of resveratrol. One study reported that the bioavailability of trans-resveratrol from red wine was not significantly different when consumed with a low- or high-fat meal compared to an empty stomach. oregonstate.edu The source of resveratrol also plays a role; bioavailability appears to be greater when consumed from natural sources like red wine or grape juice compared to tablets of grape extracts. researchgate.net Furthermore, other dietary compounds can directly affect the metabolic enzymes. Dietary flavonoids, such as quercetin, have been found to inhibit the sulfation and glucuronidation of resveratrol in human liver and intestinal tissues, which could potentially increase the bioavailability of the parent compound. nih.gov
Inter-individual Variability in Metabolite Profiles
There is a wide range of inter-individual variation in the metabolic response to resveratrol ingestion. nih.gov The nature and quantity of its metabolites, including this compound, can differ significantly among individuals. nih.gov This variability is a common feature for many bioactive food compounds and is influenced by several factors. nih.gov
Key determinants contributing to these differences include an individual's gut microbiota, genetic background, age, sex, and lifestyle. nih.govmdpi.com The gut microbiota can metabolize resveratrol and its conjugates into different compounds, such as dihydroresveratrol. mdpi.com Genetic polymorphisms in the phase II metabolizing enzymes responsible for sulfation (sulfotransferases) and glucuronidation (uridine 5′-diphospho-glucuronosyltransferases) are also a likely source of variation. nih.gov This high degree of inter-individual variability was highlighted in a pharmacokinetic study where the coefficients of variation for plasma concentrations of resveratrol exceeded 40%. researchgate.net These differences in metabolic profiles may contribute to the conflicting results observed in studies investigating the health effects of resveratrol. mdpi.com
Table 2: Factors Contributing to Inter-individual Variability in Resveratrol Metabolism
| Factor | Description | Source |
|---|---|---|
| Gut Microbiota | Metabolizes resveratrol and its conjugates into different compounds (e.g., dihydroresveratrol). | nih.govmdpi.com |
| Genetic Background | Variations in genes for metabolizing enzymes (e.g., SULTs, UGTs) affect conjugation efficiency. | nih.govmdpi.com |
| Age | Metabolic rates and enzyme activities can change with age. | mdpi.com |
| Sex | Hormonal and physiological differences between sexes can influence metabolism. | mdpi.com |
| Lifestyle | Diet, exercise, and other lifestyle factors can impact metabolic processes. | mdpi.com |
Biological Activities and Molecular Mechanisms of Resveratrol 3 O Sulfate
Antineoplastic and Chemopreventive Effects
Resveratrol-3-O-sulfate has demonstrated chemopreventive properties, indicating its potential to inhibit or reverse the process of carcinogenesis. nih.gov The anticarcinogenic effects of this metabolite have been identified in various studies, distinguishing its activity from that of its parent compound, resveratrol (B1683913). researchgate.net
Induction of Apoptosis and Cell Cycle Arrest
The mechanisms by which this compound inhibits cancer cell growth include the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
One study has shown that this compound is capable of inhibiting human colon cancer cell lines by inducing an apoptotic process. This is accompanied by an accumulation of cells in the S-phase of the cell cycle, indicating an interruption of DNA replication. This S-phase arrest is a key mechanism for its antiproliferative effects.
Conversely, another line of research on colorectal cancer cells suggests that the antiproliferative effects of resveratrol sulfates are not due to apoptosis or necrosis. Instead, these effects are attributed to the induction of autophagy, a process of cellular self-digestion, and subsequent cellular senescence. This presents a conflicting view on the primary mechanism of cell death induced by this compound, which may depend on experimental conditions and the specific cancer cell type being studied.
Inhibition of Tumorigenesis and Metastasis
While the parent compound, resveratrol, has been extensively studied for its ability to inhibit tumor formation (tumorigenesis) and the spread of cancer cells (metastasis), the specific role of this compound in these processes is less characterized. nih.govresearchgate.netnih.gov Current scientific literature has not extensively detailed the direct effects or molecular mechanisms of this compound on inhibiting tumorigenesis and metastasis. Research in this area is ongoing to determine if the metabolite shares the well-documented anti-metastatic properties of resveratrol or if it possesses a unique mechanism of action. nih.gov
Signaling Pathway Modulation in Cancer Cells
This compound modulates specific signaling pathways within cancer cells, which is central to its biological activity. Its interactions with key receptors and protein kinases can dictate its ultimate effect on cell fate.
One of the most significant and well-documented activities of this compound is its interaction with the estrogen receptor alpha (ERα). researchgate.net Studies have demonstrated that among various resveratrol metabolites, this compound uniquely exhibits strong and preferential antagonistic activity against ERα. researchgate.net This anti-estrogenic effect has been confirmed in human breast adenocarcinoma cell lines that contain a luciferase reporter gene under the control of an estrogen-responsive promoter.
In a yeast two-hybrid assay, which assesses ligand-dependent protein interactions, this compound was shown to exert a pronounced anti-estrogenic effect on both ERα and ERβ, with a marked preference for ERα. researchgate.net An intracellular concentration of 60 nM was sufficient to achieve an approximate 50% reduction in the activity of 17-β-estradiol, highlighting its potency as an ERα antagonist. researchgate.net
The table below summarizes the findings related to the ERα antagonistic activity of this compound.
| Assay/Model System | Receptor Target | Observed Activity | Potency/Efficacy |
| Yeast Two-Hybrid (Y2H) Assay | hERα and hERβ | Apparent anti-estrogenic effect | Marked preference for hERα |
| Human Breast Adenocarcinoma Cells | ERα | Antagonistic activity | - |
| in vitro competitive binding | hERα | Weak and non-selective antagonist | ~50% reduction of 17-β-estradiol activity at 60 nM |
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The parent compound, resveratrol, is known to modulate this pathway in various cancer cells. nih.govnih.gov However, specific research detailing the direct interaction of this compound with components of the MAPK pathway is currently limited. The extent to which this metabolite influences MAPK signaling and the downstream consequences for cancer cells remain an area for further investigation.
p53 Signaling Axis
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. The influence of this compound on the p53 signaling axis appears to be primarily indirect, functioning as a prodrug that delivers resveratrol to target cells. Studies have shown that resveratrol sulfates are taken up by human colorectal cancer cells and deconjugated by intracellular sulfatases, releasing free resveratrol. nih.gov This regenerated resveratrol is then responsible for inducing cellular senescence. nih.gov
A key indicator of this p53-mediated activity is the significant upregulation of CDKN1A/p21, a well-known p53 target gene that controls cell cycle progression. nih.gov The induction of senescence and the increased expression of CDKN1A are significantly diminished when cancer cells are treated with an inhibitor of steroid sulfatase, the enzyme responsible for converting the sulfate (B86663) metabolite back to resveratrol. nih.gov This evidence strongly suggests that the observed effects on the p53 pathway are attributable to the parent resveratrol, which is generated intracellularly from its sulfated form. nih.gov
SIRT1/AMPK Pathway Regulation
Sirtuin-1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. Unlike its indirect action on the p53 pathway, this compound has been shown to directly modulate SIRT1 activity. Research indicates that this compound can increase SIRT1 activity to a similar extent as resveratrol itself. nih.gov This direct activation suggests that the sulfated metabolite can independently engage with cellular pathways regulated by SIRT1, which are involved in inflammation and metabolic regulation. nih.govnih.gov
The activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, is closely linked with SIRT1. While the direct effect of this compound on AMPK is less clear, the activation of SIRT1 can influence AMPK signaling. nih.gov The interplay between SIRT1 and AMPK is complex, with evidence suggesting that SIRT1 can act upstream of AMPK, and its activation by this compound may contribute to subsequent AMPK-mediated effects. nih.gov
NF-κB and AP-1 Signaling
Nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) are critical transcription factors that regulate inflammatory responses and cell proliferation. The anti-inflammatory properties of this compound suggest a modulatory role on these signaling pathways. nih.gov The compound has demonstrated anti-inflammatory activity by counteracting inflammatory challenges in macrophage cells. nih.gov While some research points to Resveratrol-4'-O-sulfate as a more direct inhibitor of NF-κB, the significant reduction of pro-inflammatory mediators by this compound implies an inhibitory effect on these pathways. drugbank.comnih.gov The suppression of NF-κB and AP-1 is a key mechanism by which resveratrol exerts its anti-inflammatory and cancer-preventive effects, and the activity of its sulfated metabolite is a component of this action. nih.gov
AKT and ERK Pathway Modulation
The AKT (Protein Kinase B) and ERK (Extracellular signal-regulated kinase) pathways are central to cell survival, proliferation, and growth. Much of the research on the modulation of these pathways has focused on the parent compound, resveratrol, which has been shown to down-regulate the phosphorylation and activity of Akt and modulate ERK signaling in various cancer cell lines. plos.orgrsc.org
Currently, there is limited evidence for the direct modulation of the AKT and ERK pathways by this compound itself. However, based on the model where resveratrol sulfates serve as an intracellular reservoir for resveratrol, it is plausible that this compound contributes to AKT and ERK pathway modulation following its conversion back to resveratrol within target cancer cells. nih.gov This regenerated resveratrol can then inhibit pro-survival signaling mediated by AKT and influence the ERK pathway, contributing to the observed anti-proliferative effects. plos.org
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in prostaglandin (B15479496) synthesis. Research has demonstrated that this compound possesses direct inhibitory activity against both COX-1 and COX-2 enzymes. drugbank.com Although some studies describe this inhibition as weak compared to other resveratrol metabolites like the 4'-sulfate, the activity is nonetheless present. nih.gov This direct enzymatic inhibition provides a clear mechanism for the compound's anti-inflammatory properties, independent of its conversion to resveratrol. drugbank.com The ability to inhibit COX enzymes is a significant aspect of its potential as a chemopreventive and anti-inflammatory agent. nih.gov
Impact on Specific Cancer Types
The anticancer effects of this compound have been most notably documented in colorectal cancer. The metabolite has been shown to be taken up selectively by colorectal cancer cells, such as HT-29 and Caco-2, but not by normal colon epithelial cells. nih.gov Inside the cancer cells, it is converted to resveratrol, leading to the induction of autophagy and senescence, which are cellular processes that can halt tumor growth. nih.gov
However, the efficacy of resveratrol sulfates may be cancer-type specific. For instance, studies have reported low antiproliferative activity and negligible uptake of resveratrol sulfates in MCF-7 breast cancer cells, suggesting a different metabolic handling or sensitivity in this cancer type compared to colorectal cancer. drugbank.com
| Cancer Type | Cell Line | Observed Effect of this compound | Primary Mechanism | Citation |
|---|---|---|---|---|
| Colorectal Cancer | HT-29 | Induction of autophagy and senescence | Intracellular conversion to resveratrol | nih.gov |
| Colorectal Cancer | Caco-2 | Inhibition of cell growth | Not specified | nih.gov |
| Breast Cancer | MCF-7 | Low antiproliferative activity, negligible uptake | Not specified | drugbank.com |
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory properties through various mechanisms. It has been shown to directly inhibit the COX-1 and COX-2 enzymes, which are central to the inflammatory cascade. drugbank.com Furthermore, in studies using macrophage cell models, this compound effectively counteracts inflammatory stimuli. nih.gov
A key aspect of its anti-inflammatory action is the inhibition of pro-inflammatory mediators. This includes the suppression of nitric oxide (NO) production and the down-regulation of inducible nitric oxide synthase (iNOS) expression in macrophages. drugbank.com The compound's activity points toward the modulation of major inflammatory signaling pathways such as NF-κB. nih.govoup.com
| Mediator/Enzyme | Cell Type | Effect of this compound | Citation |
|---|---|---|---|
| COX-1 | Enzyme Assay | Inhibition | drugbank.com |
| COX-2 | Enzyme Assay | Inhibition | drugbank.com |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | Inhibition of production | drugbank.com |
| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 Macrophages | Down-regulation of expression | drugbank.com |
Regulation of Pro-inflammatory Cytokine Expression
This compound has demonstrated notable anti-inflammatory potential by modulating the expression and release of key pro-inflammatory cytokines. In studies using lipopolysaccharide (LPS)-stimulated human U-937 macrophage cells, R3S was shown to significantly reduce the inflammatory response. glpbio.comcaymanchem.comnih.gov
At a concentration of 1 µM, this compound decreased the gene expression of Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) by 61.2%, 76.6%, and 42.2%, respectively. glpbio.comcaymanchem.com Furthermore, it reduced the secretion of Tumor Necrosis Factor-alpha (TNF-α) and IL-6 to levels comparable to those achieved by the parent compound, resveratrol. glpbio.comcaymanchem.com In a related experiment, a 10 µM concentration of R3S inhibited the LPS-induced release of IL-6 by 84.2% and TNF-α by 33.0%. nih.gov These findings indicate that this specific metabolite retains significant anti-inflammatory activity by directly targeting the production of inflammatory mediators.
| Cytokine | Concentration of R3S | Observed Effect | Percentage Reduction (%) |
|---|---|---|---|
| IL-1α (gene expression) | 1 µM | Decrease | 61.2% glpbio.comcaymanchem.com |
| IL-1β (gene expression) | 1 µM | Decrease | 76.6% glpbio.comcaymanchem.com |
| IL-6 (gene expression) | 1 µM | Decrease | 42.2% glpbio.comcaymanchem.com |
| IL-6 (release) | 10 µM | Decrease | 84.2% nih.gov |
| TNF-α (release) | 10 µM | Decrease | 33.0% nih.gov |
Influence on Inflammatory Signaling Cascades
The anti-inflammatory effects of resveratrol are known to be mediated through the inhibition of key signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway and the subsequent activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). nih.govmdpi.comresearchgate.net While the parent compound, resveratrol, has been shown to suppress these cascades, the specific actions of its metabolites are still being elucidated and may differ. nih.govmdpi.com
Interestingly, research that synthesized and evaluated five different resveratrol sulfate metabolites found that Resveratrol-4'-O-sulfate, not this compound, was responsible for inhibiting TNF-α-induced NF-κB activity. nih.govdrugbank.com This suggests a degree of specificity among the sulfated metabolites, with different positional isomers potentially having distinct molecular targets and mechanisms of action within inflammatory signaling cascades.
Antioxidant Capacities and Oxidative Stress Modulation
The antioxidant properties of resveratrol are a cornerstone of its biological activity. Research into its metabolites indicates that this compound also possesses antioxidant capabilities, although its efficacy and mechanisms may vary compared to the parent molecule.
In vitro chemical assays have confirmed the antioxidant potential of this compound. It has demonstrated free radical scavenging activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govdrugbank.com Additionally, its antioxidant capacity has been verified using the Trolox equivalent antioxidant capacity (TEAC) assay. glpbio.comcaymanchem.com These tests demonstrate that the molecule is chemically capable of neutralizing free radicals.
Despite its ability to scavenge free radicals in chemical assays, the effect of this compound on cellular oxidative stress appears to be context-dependent. Resveratrol is known to reduce levels of intracellular reactive oxygen species (ROS). mdpi.com However, a study investigating the effects of various resveratrol metabolites on endothelial cells found that, unlike the parent compound, this compound did not significantly alter intracellular ROS levels. mdpi.com This finding suggests that while R3S has inherent antioxidant properties, its ability to modulate ROS within a cellular environment may be less potent than that of resveratrol, potentially due to differences in cellular uptake or interaction with intracellular antioxidant systems.
Endocrine System Modulation
Resveratrol is classified as a phytoestrogen due to its structural similarity to estradiol, allowing it to interact with estrogen receptors (ERs). nih.govmdpi.com Its metabolite, this compound, has also been investigated for its ability to modulate the endocrine system, revealing a distinct activity profile.
Research has shown that this compound is endowed with potent anti-estrogenic activity. researchgate.netresearchgate.net In a yeast two-hybrid assay designed to assess interactions with human estrogen receptors, R3S was the only major resveratrol metabolite that displayed a strong antagonistic effect. researchgate.netresearchgate.net This anti-estrogenic activity was observed for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). researchgate.net
Notably, the compound exhibited a preferential antagonistic activity towards ERα. researchgate.netresearchgate.net This finding was substantiated in a human breast adenocarcinoma cell line (MCF-7), which is positive for ERα, where R3S was also shown to function as an estrogen antagonist. researchgate.netresearchgate.net In one study, an intracellular concentration of R3S was sufficient to cause an approximate 50% reduction in the activity of 17-β-estradiol. researchgate.net In contrast to its strong antagonistic properties, this compound did not exhibit significant estrogenic (agonist) activity. researchgate.net
| Receptor Target | Observed Activity | Key Findings |
|---|---|---|
| Estrogen Receptor α (ERα) | Antagonistic | Strong, preferential antagonism demonstrated in yeast two-hybrid and human breast cancer cell line assays. researchgate.netresearchgate.net |
| Estrogen Receptor β (ERβ) | Antagonistic | Demonstrated anti-estrogenic effect in yeast two-hybrid assay. researchgate.net |
| Estrogen Receptors (General) | Agonist (Phytoestrogenic) | No significant agonist activity observed. researchgate.net |
Cardioprotective Research
This compound, a primary metabolite of resveratrol found in plasma after oral consumption, is considered to possess biological activity relevant to cardiovascular health. nih.gov The "French paradox," which observes low cardiovascular mortality in the French population despite a diet high in saturated fats, has been linked to the consumption of red wine, a source of resveratrol. nih.gov While much research has focused on the parent compound, the high circulating levels of its metabolites, like this compound, suggest they may contribute to these cardioprotective effects. nih.gov
Research indicates that the beneficial cardiovascular effects of resveratrol are often attributed to its metabolites due to their significantly higher concentrations in the bloodstream compared to free resveratrol. nih.gov The versatile properties of resveratrol, including its anti-atherosclerotic and anti-inflammatory activities, may be, in part, carried out by its sulfate conjugates. nih.gov These effects are associated with the down-regulation of inflammatory responses, including the inhibition of pro-inflammatory mediator synthesis and release. nih.gov
Neurobiological Implications
The potential for resveratrol and its metabolites to impact brain health is an active area of research. The ability of these compounds to cross the blood-brain barrier is a critical factor in their potential neurobiological activity.
Blood-Brain Barrier Permeability
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system from potentially harmful substances. mdpi.com For a compound to exert a direct effect on the brain, it must be able to cross this barrier. Resveratrol, due to its low molecular weight and lipid-soluble properties, can effectively cross the BBB. mdpi.com While direct studies on the permeability of this compound are less common, the presence of resveratrol metabolites in brain tissue after administration of the parent compound suggests that they may also cross the BBB or be converted back to resveratrol within the brain. mdpi.com Research in animal models has shown that resveratrol can prevent increases in blood-brain barrier permeability under pathological conditions, such as those modeled in autism spectrum disorder. nih.gov
Potential for Brain Function Modulation
Once in the central nervous system, resveratrol and its metabolites may modulate various pathways involved in brain function. Studies have demonstrated that resveratrol possesses neuroprotective properties, including antioxidant and anti-inflammatory effects. mdpi.comnih.gov It has been investigated for its potential in various neurological disorders. mdpi.com Long-term administration of resveratrol in animal models has been shown to improve neurocognitive performance and cerebral blood flow, while also modulating inflammatory pathways in the brain. nih.gov While these studies often administer the parent compound, the high circulating levels of this compound suggest it could be a key contributor to these observed effects. nih.gov
Metabolic Regulation and Other Effects
This compound is also implicated in the regulation of metabolic processes, particularly those related to lipid metabolism and obesity. As a major metabolite, its activity is of significant interest in understanding the metabolic benefits associated with resveratrol consumption. nih.gov
Lipid and Lipoprotein Metabolism Regulation
Studies have suggested that resveratrol can influence lipid and lipoprotein metabolism. researchgate.net It has been shown to modulate pathways that lead to a reduction in total cholesterol. nih.gov Resveratrol may affect cholesterol levels by influencing the synthesis and efflux of bile acids and decreasing hepatic cholesterol synthesis. mdpi.com Although many studies focus on the parent compound, the detection of this compound in target organs like the liver and adipose tissue after oral administration indicates its potential role in these metabolic processes. mdpi.com
| Parameter | Effect of Resveratrol Supplementation | Significance |
|---|---|---|
| Total Cholesterol | Significant Reduction | p < 0.01 |
| Triglycerides | No Significant Effect | p = 0.09 |
| LDL-Cholesterol | No Significant Effect | p = 0.47 |
| HDL-Cholesterol | No Significant Effect | p = 0.45 |
Anti-adipogenic and Anti-obesity Mechanisms
Research has explored the anti-obesity effects of resveratrol, with evidence suggesting it can inhibit adipogenesis, the process of fat cell formation. johnshopkins.edunih.govnih.gov In vitro studies using 3T3-L1 adipocytes have shown that resveratrol can decrease fat accumulation and adipogenesis. hogrefe.comresearchgate.net The mechanisms behind these effects include the down-regulation of key adipogenic transcription factors. nih.gov Resveratrol has been found to inhibit visceral adipogenesis and attenuate the production of pro-inflammatory cytokines in adipose tissue in animal models of obesity. johnshopkins.edu The presence of this compound in adipose tissue suggests it may be an active participant in these anti-adipogenic and anti-obesity effects. mdpi.com
| Mechanism | Observed Effect |
|---|---|
| Adipogenesis | Inhibition |
| Apoptosis in Mature Adipocytes | Increase |
| De Novo Lipogenesis | Inhibition |
| Adipose Tissue Fatty Acid Uptake | Inhibition |
| Brown Adipose Tissue Thermogenesis | Increase |
| Mitochondriogenesis and Fatty Acid Oxidation (Muscle and Liver) | Increase |
Gut Microbiota and Intestinal Barrier Function Modulation
Following oral ingestion, resveratrol and its metabolites, including this compound, are found in significant amounts throughout the intestinal tract. nih.gov This positions the compound to interact directly with the gut microbiota and the intestinal epithelium, influencing both the microbial composition and the integrity of the intestinal barrier.
Research has demonstrated that this compound has a distinct impact on the gut microbiota. nih.gov During in vitro fermentation studies, this compound, in contrast to its parent compound resveratrol, was found to significantly promote the growth of Lactobacillus reuteri, with a tenfold higher proliferation rate observed. nih.gov This suggests a selective prebiotic-like effect, where the sulfated metabolite can modulate the gut microbial environment by favoring the growth of specific beneficial bacteria. The composition of the gut microbiota can, in turn, influence the metabolism of resveratrol, creating a complex interplay between the host, the microbiota, and resveratrol metabolites. nih.gov
Beyond its effects on bacteria, this compound directly influences the intestinal barrier function. nih.gov In studies using Caco-2 cells, a model for the intestinal epithelial barrier, incubation with this compound led to a significant upregulation of the mRNA expression of proteins crucial for maintaining barrier integrity. nih.gov These include tight junction proteins and mucin-related proteins, which are fundamental components of the physical and chemical barriers of the gut, respectively. nih.gov By enhancing the expression of these proteins, this compound helps to strengthen the intestinal barrier, which is critical for preventing the translocation of harmful substances and maintaining intestinal homeostasis.
Table 2: Research Findings on this compound in the Gut
| Area of Study | Model/Cell Line | Key Finding | Source |
|---|---|---|---|
| Gut Microbiota | In vitro fermentation | Significantly promoted the growth of Lactobacillus reuteri (10-fold higher) | nih.gov |
| Intestinal Barrier Function | Caco-2 cells | Upregulated mRNA expression of tight junction and mucin-related proteins | nih.gov |
Advanced Analytical Methodologies for Resveratrol 3 O Sulfate Quantification
Chromatographic Separation Techniques
Chromatographic separation is a fundamental step in the analytical workflow, designed to isolate Resveratrol-3-O-sulfate from its parent compound, other metabolites, and endogenous matrix components. This separation is critical for accurate quantification and to prevent ion suppression or enhancement effects during mass spectrometric detection.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of resveratrol (B1683913) and its metabolites. nih.govglobalresearchonline.net Reversed-phase HPLC, utilizing a C18 stationary phase, is the most common approach. nih.govnih.gov For instance, a method for analyzing human plasma and urine used a Waters Atlantis C18 column (4.6×150 mm, 3-μm) with a gradient elution to resolve resveratrol from at least six of its major conjugated metabolites, including mono-sulfates. nih.gov The mobile phase typically consists of an aqueous component, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency, and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govnih.govijper.org One validated method used a mobile phase of 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in acetonitrile for the analysis of resveratrol metabolites. nih.govresearchgate.net The retention time for resveratrol sulfate (B86663) under these conditions was approximately 4.9 minutes. nih.gov UV detection is feasible, but for higher sensitivity and specificity, HPLC is most often coupled with mass spectrometry. nih.gov
Ultra-High Performance Liquid Chromatography (UPLC), also referred to as UHPLC, represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures, achieving superior resolution, increased sensitivity, and significantly shorter analysis times. permegear.comresearchgate.net A UPLC-MS/MS method developed for quantifying resveratrol in rat skin utilized an ACQUITY UPLC BEH C18 column (1.7 µm), which allowed for a rapid run time of just 3 minutes. permegear.comresearchgate.net The mobile phase for this method consisted of a gradient of methanol and 2% formic acid. permegear.com The enhanced peak capacity and speed of UPLC are particularly advantageous for high-throughput analysis required in pharmacokinetic studies, where large numbers of samples need to be processed efficiently. The ability of UPLC to provide sharper and narrower peaks leads to better separation from closely eluting isomers, such as resveratrol-4'-O-sulfate, which is critical for unambiguous quantification. psu.edu
Mass Spectrometry-Based Detection and Characterization
Mass spectrometry (MS) is the gold standard for the detection and characterization of this compound due to its unparalleled sensitivity and specificity. It allows for the direct measurement of the metabolite without the need for enzymatic hydrolysis, which was a limitation of earlier methods. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely adopted technique for the definitive quantification of this compound in biological samples. nih.govpsu.edu This method couples the separation power of HPLC or UPLC with the high selectivity of tandem mass spectrometry. The analysis is typically performed using an electrospray ionization (ESI) source operating in negative ion mode, which is optimal for sulfated compounds. nih.gov
In tandem MS, a specific precursor ion corresponding to the deprotonated molecule of this compound ([M-H]⁻ at a mass-to-charge ratio, m/z, of 307.0) is selected in the first mass analyzer. psu.edunih.gov This ion is then fragmented through collision-induced dissociation (CID), and a specific product ion is monitored in the second mass analyzer. A characteristic fragmentation is the neutral loss of the sulfate group (SO₃, -80 u), resulting in a product ion corresponding to the resveratrol aglycone (m/z 227). psu.edu This specific transition (m/z 307 → 227) is monitored using Multiple Reaction Monitoring (MRM), a scan mode that provides exceptional sensitivity and virtually eliminates background interference. psu.edunih.gov This high specificity allows for the differentiation between sulfate and glucuronide conjugates and even between isomers like this compound and resveratrol-4'-O-sulfate. psu.edu
The table below summarizes the validation parameters from a representative LC-MS/MS method for the quantification of resveratrol sulfate in dog plasma. nih.govresearchgate.net
| Validation Parameter | This compound |
| Linearity Range | 10 - 2000 ng/mL researchgate.net |
| QC Levels (ng/mL) | 10, 24, 800, 1600 nih.gov |
| Within-Run Precision (%RSD) | ≤ 9% nih.govresearchgate.net |
| Between-Run Precision (%RSD) | ≤ 9% nih.govresearchgate.net |
| Accuracy (% of True Value) | 90 - 112% nih.govresearchgate.net |
| Retention Time | ~4.9 min nih.gov |
This interactive table presents data from a validated LC-MS/MS method. nih.govresearchgate.net
The use of high-resolution mass spectrometry (HRMS), particularly Quadrupole-Orbitrap technology, offers further advantages for the analysis of this compound. mdpi.com Unlike triple quadrupole instruments that monitor specific, pre-defined mass transitions, HRMS instruments like the Orbitrap acquire full-scan mass spectra with very high mass accuracy and resolution. mdpi.com This allows for untargeted metabolomics approaches where all ions within a sample are detected, enabling the retrospective identification of metabolites without prior knowledge of their existence. mdpi.com
For this compound, an Orbitrap-based method can determine its exact mass (calculated C₁₄H₁₁O₆S⁻ at m/z 307.0282) with sub-ppm mass accuracy, providing a high degree of confidence in its identification. nih.goviarc.fr Furthermore, the high-resolution MS/MS spectra obtained from fragmentation (All-Ion Fragmentation or data-dependent acquisition) provide rich structural information, helping to distinguish it from other isomers and confirm its identity. mdpi.com This capability is invaluable in metabolite discovery studies and for characterizing the complete metabolic profile of resveratrol in various biological systems.
Sample Preparation and Matrix Considerations
The preparation of biological samples prior to LC-MS analysis is a critical step to ensure the accuracy and reproducibility of the results. The primary goals are to remove proteins and other macromolecules that can interfere with the analysis and to enrich the analyte of interest.
For plasma samples, a common and straightforward method is protein precipitation. nih.govresearchgate.net This typically involves adding a cold organic solvent, such as acetonitrile or a mixture of acetonitrile and methanol, to the plasma sample. nih.gov The mixture is vortexed and then centrifuged to pellet the precipitated proteins, and the resulting supernatant containing the analyte is collected for analysis.
A more selective and robust method is solid-phase extraction (SPE). psu.edu This technique uses a cartridge containing a solid adsorbent to bind the analyte from the sample matrix. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. SPE is particularly effective for cleaning up complex matrices like urine or for concentrating low-level analytes. psu.edu For instance, an HPLC-MS/MS method for human urine and LDL utilized 96-well SPE plates for sample cleanup. psu.edu
The choice of sample preparation method depends on the matrix, the required sensitivity, and the desired sample throughput. Regardless of the method, it is essential to use an internal standard, such as an isotopically labeled version of the analyte (e.g., ¹³C-resveratrol) or a structurally similar compound, to correct for any variability during the extraction process and MS analysis. nih.govpsu.edu
Method Validation and Performance Criteria
The validation of an analytical method is crucial to ensure its reliability, reproducibility, and accuracy for the intended purpose. For the quantification of this compound, a major metabolite of resveratrol, method validation is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA). nih.govglobalresearchonline.net This process involves assessing several key performance criteria to demonstrate that the method is suitable for routine analysis in preclinical or clinical studies. nih.govmonash.edu
The primary validation parameters include specificity, linearity, range, accuracy, precision, limit of quantification, and stability. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common technique for which these validation parameters are established. nih.gov
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For bioanalytical methods, selectivity is evaluated by analyzing blank matrix samples (e.g., plasma) from multiple sources to check for interferences at the retention time of this compound and any internal standard used. nih.gov In a validated LC-MS/MS method, no significant interfering peaks were detected in blank dog plasma at the method's lower limit of quantitation (LLOQ) for this compound. nih.gov
Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a specified range. Calibration curves are typically generated by plotting the peak area response against the known concentration of the analyte. A validated LC-MS/MS method for this compound demonstrated linearity over a concentration range of 10 to 2000 ng/mL. nih.gov The relationship is assessed using a regression analysis, with a correlation coefficient (r²) value close to 1.000 indicating excellent linearity.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ), or Lower Limit of Quantitation (LLOQ) in bioanalysis, is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. ijarmps.org For a validated method analyzing this compound in dog plasma, the LLOQ was established at 10 ng/mL. nih.gov
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration. Precision represents the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). globalresearchonline.net
Precision is evaluated at two levels:
Intra-day precision (Repeatability): Assessed from multiple analyses on the same day.
Inter-day precision (Intermediate Precision): Determined from analyses conducted on different days. monash.edu
For the quantification of this compound, validation experiments using quality control (QC) samples at low, medium, and high concentrations showed method accuracy to be between 90% and 112% of the true value, with a precision of 9% RSD or less for all validation experiments. nih.gov
Table 1: Accuracy and Precision Data for this compound Quantification
This table presents the accuracy and precision results from validation runs using spiked dog plasma quality control (QC) samples. The data demonstrates the method's reliability across different concentrations.
| QC Level | Concentration (ng/mL) | Accuracy (% of True Value) | Precision (%RSD) |
| LLOQ | 10 | 90 - 112 | ≤ 9 |
| Low | 24 | 90 - 112 | ≤ 9 |
| Mid | 800 | 90 - 112 | ≤ 9 |
| High | 1600 | 90 - 112 | ≤ 9 |
Data synthesized from a validated LC-MS/MS method. nih.gov
Recovery
Extraction recovery is the efficiency of the extraction procedure for an analyte from the biological matrix. It is determined by comparing the analytical response of an analyte extracted from the matrix with the response of a pure standard solution of the same concentration. In one study, the average recovery for this compound from plasma was 83%, 81%, and 78% for low, mid, and high QC samples, respectively, with precision ranging from 3% to 9% RSD. nih.gov
Table 2: Extraction Recovery of this compound from Plasma
This table shows the mean extraction efficiency of this compound at three different quality control (QC) concentrations.
| QC Level | Mean Recovery (%) | Precision (%RSD) |
| Low | 83 | 3 - 9 |
| Mid | 81 | 3 - 9 |
| High | 78 | 3 - 9 |
Data sourced from a study on the determination of resveratrol and its metabolites. nih.gov
Stability
Stability studies are conducted to evaluate the integrity of the analyte in the biological matrix under various storage and handling conditions. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. These experiments ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis. nih.gov
Preclinical and Clinical Investigations of Resveratrol 3 O Sulfate Efficacy and Relevance
In Vitro Studies on Cellular Models
Diverse Human and Animal Cell Lines
The biological activities of resveratrol-3-O-sulfate have been explored across various cellular models. In studies using human colorectal cancer cell lines (HT-29 and HCA-7), resveratrol (B1683913) sulfates were observed to have antiproliferative effects. nih.gov Transmission electron microscopy of HT-29 cells treated with resveratrol-sulfates revealed the presence of autophagosomes and autolysosomes, which are characteristic of autophagy. nih.gov Furthermore, treatment led to an increase in markers associated with senescence, such as SA-β-gal staining, an effect not observed in normal human colon epithelial cells. nih.gov
In another study, the effects of this compound (R3S) were examined in premature and mature 3T3-L1 adipocytes, a mouse cell line used to study obesity. The findings indicated that R3S, along with other resveratrol metabolites, reduced lipid accumulation in these cells. mdpi.com Research on RAW 264.7 macrophage cells showed that resveratrol sulfates can inhibit nitric oxide (NO) production, which is linked to inflammatory processes. nih.gov
Comparative Efficacy with Parent Resveratrol
For instance, in assays measuring the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation, this compound was found to be a potent inhibitor. It inhibited COX-1 with an IC50 value comparable to resveratrol, while its inhibition of COX-2 was slightly less potent than the parent compound. nih.gov Conversely, resveratrol was a more potent inhibitor of nitric oxide synthase than its sulfated metabolites. nih.gov
One key finding is that resveratrol sulfates can act as an intracellular reservoir, being deconjugated by steroid sulfatases within cells to regenerate the parent resveratrol. nih.gov This conversion has been demonstrated in human colorectal cancer cells, suggesting that the observed effects, such as autophagy and senescence, are attributable to the regenerated resveratrol rather than the sulfate (B86663) conjugate itself. nih.gov In studies with MCF7 breast cancer cells, it was noted that resveratrol sulfates displayed low antiproliferative activity and negligible cellular uptake. nih.gov
Table 1: Comparative In Vitro Efficacy of Resveratrol vs. This compound
| Biological Target | Assay/Cell Line | Resveratrol Activity (IC50) | This compound Activity (IC50) | Source |
|---|---|---|---|---|
| COX-1 Inhibition | Enzyme Assay | 6.65 µM | 3.60 µM | nih.gov |
| COX-2 Inhibition | Enzyme Assay | 0.75 µM | 7.53 µM | nih.gov |
| Nitric Oxide Synthase | RAW 264.7 cells | 15 µM | >15 µM (less potent) | nih.gov |
| QR1 Induction | Cellular Assay | Active | Active | nih.gov |
| DPPH Radical Scavenging | Chemical Assay | Active | Active | nih.gov |
In Vivo Animal Model Studies
Assessment in Rodent Models
Studies in rodent models have been crucial for understanding the toxicokinetics of resveratrol and its metabolites. Following oral administration of resveratrol to Harlan Sprague Dawley rats and B6C3F1/N mice, this compound (R3S) is consistently detected as a major metabolite in plasma, although typically at lower concentrations than the corresponding glucuronide conjugate (R3G). nih.gov
Pharmacokinetic analyses revealed that after resveratrol administration, R3S appears rapidly in the plasma, with the maximum concentration (Tmax) reached in under 263 minutes in both rats and mice. nih.gov The systemic exposure to R3S, as measured by the area under the curve (AUC), increased proportionally with the dose of resveratrol administered. nih.gov Interestingly, researchers have noted marked differences in the kinetics of preformed (synthetically administered) R3S compared to R3S formed in vivo from resveratrol, highlighting the complexity of its metabolic pathways. nih.gov The presence of resveratrol and its metabolites, including R3S, has also been confirmed in fetal tissue and in whole pups of Wistar Han rats after administration to the dam, indicating maternal and lactational transfer. researchgate.net
Table 2: Selected Toxicokinetic Parameters of this compound (R3S) in Rodents Following Oral Resveratrol Administration
| Species/Sex | Resveratrol Dose | R3S Tmax (min) | R3S AUC (h*ng/mL) | Source |
|---|---|---|---|---|
| Male Rat | 625 mg/kg | 45 | 10,700 | nih.gov |
| Female Rat | 625 mg/kg | 30 | 11,800 | nih.gov |
| Male Mouse | 1250 mg/kg | 15 | 3,360 | nih.gov |
| Female Mouse | 1250 mg/kg | 15 | 3,920 | nih.gov |
Toxicological and Pharmacological Studies in Larger Animals
Investigations in larger animals, such as dogs, provide further insight into the metabolism and safety profile of resveratrol. In a preclinical toxicology study where dogs were given oral doses of resveratrol, this compound was a quantifiable metabolite in the plasma. researchgate.net Peak plasma concentrations of the parent resveratrol were observed within 1-5 hours of dosing. researchgate.net Following absorption, resveratrol undergoes significant glucuronidation and sulfation. researchgate.net A 90-day toxicity study in dogs established a no-observed-adverse-effect level (NOAEL) for resveratrol at 600 mg/kg/day. nih.gov Another study noted that the half-life of resveratrol sulfate was longer than that of the parent compound in dogs. nih.gov
Human Intervention Trials and Clinical Relevance
Direct human intervention trials administering this compound have not been conducted. However, its clinical relevance is underscored by its consistent and prominent appearance in human plasma following the oral consumption of resveratrol. nih.govnih.gov Pharmacokinetic studies in humans have shown that resveratrol is rapidly absorbed and metabolized, with sulfate and glucuronide conjugates being the predominant forms in circulation, often at concentrations much higher than the parent compound. nih.govnih.gov
Several studies have identified this compound as having the highest peak concentration among the various resveratrol metabolites in human plasma. nih.gov This high circulating level suggests that if resveratrol exerts systemic health effects, its metabolites are likely involved. nih.gov The hypothesis that resveratrol sulfates can be deconjugated back to free resveratrol in specific target tissues adds a layer of complexity and potential for localized activity. nih.gov This "intracellular reservoir" model suggests that metabolites like this compound could serve as a stable transport form, delivering resveratrol to tissues where it can then be activated. nih.gov While numerous clinical trials have evaluated the health effects of resveratrol itself, the definitive role of its metabolites, including this compound, in mediating these effects remains an active area of investigation. nih.govmdpi.comfrontiersin.org
Detection and Quantification in Human Plasma and Tissues
This compound is one of the principal metabolites of resveratrol found in the human body following oral ingestion. nih.gov Pharmacokinetic studies have consistently identified it, along with glucuronide conjugates, as a major component in circulating plasma. nih.gov In many clinical trials, this compound has been observed to reach the highest peak concentration in plasma compared to other resveratrol metabolites. nih.gov The rapid and extensive metabolism of parent resveratrol into its sulfate and glucuronide conjugates, primarily in the intestine and liver, means that the bioavailability of free resveratrol is very low. researchgate.net
The detection and quantification of this compound in biological samples are crucial for understanding the bioavailability and potential biological activity of ingested resveratrol. Researchers utilize advanced analytical techniques to accurately measure its concentration in human plasma, urine, and various tissues. The most common methods involve High-Performance Liquid Chromatography (HPLC) coupled with different detectors. nih.govnih.gov HPLC with UV detection is a widely used method, while coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity for identifying and quantifying resveratrol and its metabolites without the need for enzymatic hydrolysis of the conjugates. nih.govresearchgate.net These methods allow for the establishment of linear calibration curves and precise measurements of the metabolite's concentration. nih.govnih.gov
Beyond plasma, studies have confirmed the distribution of resveratrol metabolites into various tissues. This compound has been successfully detected in organs such as the liver, adipose tissue, and heart, indicating that this metabolite is not confined to the bloodstream and may be available to exert biological effects at the tissue level. frontiersin.org
Table 1: Analytical Methods for Quantification of Resveratrol Metabolites
| Analytical Method | Biological Matrix | Key Parameters | Reference |
|---|---|---|---|
| Reversed-phase HPLC with UV detection | Human Plasma and Urine | Limit of quantitation: 5 ng/mL in both plasma and urine. | nih.gov |
| LC-MS/MS | Dog Plasma | Calibration curves were linear from 10 to 2000 ng/mL for resveratrol sulfate. | nih.gov |
Associations with Biomarkers of Health and Disease
The presence and concentration of resveratrol metabolites, including this compound, in plasma have been associated with changes in various biomarkers related to health and disease. Clinical studies investigating the effects of resveratrol supplementation consistently measure these biomarkers to assess physiological impact. The modulation of these markers suggests that resveratrol metabolites may be responsible for the observed biological activities.
A key area of investigation is inflammation. Resveratrol supplementation has been shown to reduce the plasma levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and monocyte chemoattractant protein 1. nih.gov Systematic reviews and meta-analyses have noted that resveratrol consistently reduces inflammatory markers, including C-reactive protein (CRP) and TNF-α, across a number of disease states. mdpi.comusp.br
In the context of cardiovascular health, a significant biomarker is the flow-mediated dilatation (FMD) of the brachial artery, an indicator of endothelial function. nih.gov Supplementation with resveratrol has been found to significantly increase FMD in certain cohorts. nih.gov For neurodegenerative conditions like Alzheimer's disease, resveratrol treatment has been associated with modulation of neuroinflammatory markers and a decrease in amyloid-beta40 (Aβ40) in cerebrospinal fluid. nih.gov Furthermore, improvements in metabolic biomarkers, such as plasma glucose and insulin (B600854), have been observed in multiple studies. mdpi.com
Table 2: this compound and Associations with Key Biomarkers
| Biomarker Category | Specific Biomarker | Observed Association with Resveratrol Supplementation | Reference |
|---|---|---|---|
| Inflammation | Tumor Necrosis Factor-α (TNF-α), C-reactive protein (CRP) | Consistent downregulation/reduction in various disease states. | mdpi.comusp.br |
| Interleukin-1 (IL-1), Interleukin-6 (IL-6) | Reduction in levels in patients with systolic heart failure. | youtube.com | |
| Cardiovascular Health | Flow-Mediated Dilatation (FMD) | Significant increase, indicating improved endothelial function. | nih.gov |
| Neurodegenerative Disease | Amyloid-beta40 (Aβ40) | Decrease in cerebrospinal fluid, suggesting modulation of neuroinflammation. | nih.gov |
| Metabolic Health | Plasma Glucose, Insulin | Consistent decreases and improvements in insulin sensitivity. | mdpi.com |
Efficacy Assessments in Specific Patient Cohorts
The clinical relevance of resveratrol and its metabolites, such as this compound, has been evaluated in various patient populations to assess their therapeutic potential.
Cardiovascular and Metabolic Conditions: In studies involving overweight or obese men and post-menopausal women with untreated borderline hypertension, resveratrol supplementation was shown to significantly improve flow-mediated dilatation, a key measure of cardiovascular health. nih.gov For individuals with Type 2 Diabetes, resveratrol was correlated with an increase in plasma concentration and enhanced cerebrovascular responsiveness. nih.gov A meta-analysis focusing on patients with diabetes found that dosages over 300 mg per day resulted in a significant reduction in blood pressure. nmi.health
Neurodegenerative Disease: One of the most notable investigations was a nationwide clinical trial in patients with mild to moderate Alzheimer's disease. youtube.com The study found that long-term, high-dose resveratrol treatment stabilized a key biomarker, amyloid-beta, in cerebrospinal fluid, which typically declines as the disease progresses. nih.govyoutube.com Furthermore, a positive benefit was observed in one functional outcome measure, the activities of daily living scale. youtube.com
Inflammatory Conditions: The anti-inflammatory properties of resveratrol have been tested in patients with ulcerative colitis. A double-blind, placebo-controlled trial in patients with active mild to moderate disease found that resveratrol supplementation led to significant improvements in disease activity, quality of life, and markers of inflammation and oxidative stress when compared to a placebo. nmi.health
Table 3: Summary of Efficacy Assessments in Patient Cohorts
| Patient Cohort | Key Efficacy Finding | Reference |
|---|---|---|
| Overweight/obese individuals with borderline hypertension | Significantly increased Flow-Mediated Dilatation (FMD). | nih.gov |
| Adults with Type 2 Diabetes | Enhanced cerebrovascular responsiveness. | nih.gov |
| Patients with mild to moderate Alzheimer's disease | Stabilized amyloid-beta levels in cerebrospinal fluid; positive effect on activities of daily living scale. | nih.govyoutube.com |
| Patients with active mild to moderate ulcerative colitis | Significant improvements in disease activity and quality of life; reduction in inflammatory markers. | nmi.health |
| Patients with systolic heart failure | Significant increase in left ventricular ejection fraction; reduction in inflammatory cytokines. | youtube.com |
Comparative Biological Significance of Resveratrol 3 O Sulfate Versus Parent Resveratrol and Other Metabolites
Relative Biological Activity and Potency
The biological activity of resveratrol-3-O-sulfate is not uniform across different experimental models and often differs significantly from that of its parent compound, resveratrol (B1683913).
Differences in Cytotoxicity and Antiproliferative Effects
In general, this compound exhibits lower cytotoxicity and antiproliferative effects against cancer cell lines compared to resveratrol. The sulfation of the phenolic groups on the resveratrol molecule appears to significantly diminish its direct anticancer activity in vitro. nih.gov
One study systematically evaluated the anticancer activity of resveratrol and its major human sulfated metabolites against three human breast cancer cell lines: MCF-7 (hormone-dependent), ZR-75-1 (hormone-dependent), and MDA-MB-231 (hormone-independent), as well as the nonmalignant MCF-10A breast epithelial cell line. The results demonstrated that this compound was less potent than resveratrol in inhibiting the growth of all three cancer cell lines. nih.gov Interestingly, the cytotoxicity of the sulfated metabolites towards the nonmalignant MCF-10A cells was nearly equal and approximately 10-fold lower than that of resveratrol. nih.gov
The following table summarizes the half-maximal inhibitory concentration (IC50) values for resveratrol and this compound in different breast cancer cell lines.
| Compound | MCF-7 (IC50 in µM) | MDA-MB-231 (IC50 in µM) | ZR-75-1 (IC50 in µM) |
|---|---|---|---|
| Resveratrol | Data not available in the provided text | 144 nih.gov | Data not available in the provided text |
| This compound | >200 nih.gov | >200 nih.gov | >200 nih.gov |
Note: A higher IC50 value indicates lower cytotoxicity.
In contrast, studies on other cancer cell lines have shown varying IC50 values for resveratrol, highlighting its cell-specific effects. For instance, the IC50 for resveratrol in A431 (human epidermoid carcinoma) cells was found to be 42 µM, and in A549 (lung cancer) cells, it was 25.5 µmol/L. ijper.orgresearchgate.net
Variations in Signaling Pathway Modulation
While this compound generally shows reduced antiproliferative activity, it retains the ability to modulate certain signaling pathways, sometimes with comparable or distinct effects to resveratrol.
Cyclooxygenase (COX) Inhibition: Both resveratrol and its 3-O-sulfate metabolite can inhibit the activity of cyclooxygenase enzymes, which are involved in inflammation and carcinogenesis. One study found that this compound inhibited COX-1 with an IC50 value of 3.60 µM, which is comparable to that of resveratrol (IC50 of 6.65 µM). nih.gov For COX-2, the inhibitory effect of this compound (IC50 of 7.53 µM) was also observed, although resveratrol was more potent (IC50 of 0.75 µM). nih.gov
The table below presents a comparison of the COX inhibitory activities of resveratrol and this compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Resveratrol | 6.65 nih.gov | 0.75 nih.gov |
| This compound | 3.60 nih.gov | 7.53 nih.gov |
PI3K/Akt and MAPK Signaling Pathways: The phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating cell proliferation, survival, and apoptosis, and are often dysregulated in cancer. Resveratrol has been shown to inhibit the PI3K/Akt pathway, which can contribute to its anti-cancer effects. nih.govnih.govresearchgate.net Similarly, resveratrol can modulate the MAPK pathway, although its effects can be cell-type specific. nih.govmdpi.commdpi.comnih.gov
Currently, there is a lack of direct comparative studies on the modulation of the PI3K/Akt and MAPK pathways by this compound versus resveratrol. The majority of research on these pathways has focused on the parent compound.
In Vivo Regeneration of Parent Compound
A critical aspect of the biological significance of this compound is its potential to be converted back to the parent compound, resveratrol, in vivo. This process of deconjugation is facilitated by enzymes known as sulfatases, which are ubiquitously present in the human body. nih.gov This enzymatic conversion can release free resveratrol in target tissues, potentially contributing to the biological effects observed after resveratrol consumption. nih.gov
The formation of this compound is primarily catalyzed by the sulfotransferase enzymes SULT1A1 and SULT1E1 in the human liver. univie.ac.attandfonline.com The subsequent hydrolysis of resveratrol sulfates back to resveratrol in cells suggests that these metabolites can act as a circulating pool for the gradual release of the parent compound. scispace.com
Contribution to Overall Bioactivity of Resveratrol Intake
The contribution of this compound to the in vivo effects of resveratrol can be considered from two perspectives:
Direct Activity: As discussed, this compound exhibits some biological activities of its own, such as the modulation of COX enzymes. nih.gov
Prodrug-like Activity: By serving as a substrate for sulfatases in target tissues, this compound can function as a circulating reservoir that is converted to the more biologically active parent compound, resveratrol. nih.govscispace.com
Therefore, the biological effects observed following resveratrol administration are likely a composite of the activities of the parent compound and its various metabolites, with this compound playing a significant role due to its abundance in the bloodstream.
Future Research Trajectories and Methodological Innovations for Resveratrol 3 O Sulfate
Elucidating Independent Biological Activities of Resveratrol-3-O-sulfate
A critical avenue for future research is the comprehensive characterization of the independent biological activities of this compound, separate from its parent compound. Preclinical studies have begun to uncover a range of effects, suggesting that this metabolite is not merely an inactive byproduct.
Key research findings indicate that this compound exhibits several biological activities:
Anti-inflammatory and Enzyme Inhibition: It has demonstrated the ability to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators of inflammation. nih.govdrugbank.com
Antioxidant and Detoxification Pathways: The metabolite has shown capabilities in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals and inducing quinone reductase 1 (QR1), an enzyme involved in detoxification. nih.govdrugbank.com
Hormonal Modulation: Studies have highlighted its pronounced anti-estrogenic activity, suggesting a potential role in hormone-sensitive conditions. nih.govresearchgate.net
Gut Health: Research suggests that this compound may be more effective than resveratrol (B1683913) in regulating gut microbial growth and enhancing gut barrier function. mdpi.com
Metabolic Regulation: In adipocytes, it has been shown to reduce fat accumulation and influence the expression and secretion of adipokines, pointing towards potential anti-obesity effects. nih.gov
However, its effects are not universal across all biological systems. For instance, in contrast to resveratrol, the sulfated metabolite did not significantly elevate endothelial nitric oxide synthase (eNOS) activity or nitric oxide (NO) release in endothelial cells. nih.gov These distinct activities underscore the necessity for further investigation to map the full spectrum of its biological effects.
| Biological Activity | Observed Effect of this compound | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-1 and COX-2 enzymes | nih.govdrugbank.com |
| Antioxidant | DPPH free radical scavenging | nih.govdrugbank.com |
| Detoxification | Induction of quinone reductase 1 (QR1) | nih.govdrugbank.com |
| Hormonal Activity | Pronounced anti-estrogenic effects | nih.govresearchgate.net |
| Gut Microbiome Modulation | Regulation of microbial growth and improved gut barrier function | mdpi.com |
| Metabolic Regulation | Reduced fat accumulation in adipocytes | nih.gov |
| Endothelial Function | No significant change in eNOS enzyme activity or NO release | nih.gov |
Strategies for Targeted Delivery and Bioavailability Enhancement
The low oral bioavailability of resveratrol is a significant challenge, primarily due to its rapid conversion into metabolites like this compound. mdpi.com Consequently, strategies to enhance the systemic exposure to resveratrol also influence the circulating levels of its metabolites. Future research should focus on innovative delivery systems that can either increase the bioavailability of the parent compound, thereby generating higher levels of its sulfated metabolite, or deliver this compound directly.
Current approaches for enhancing resveratrol's bioavailability, which indirectly impact metabolite concentrations, include:
Nanotechnology-based Delivery Systems: Encapsulating resveratrol in nanocarriers such as nanospheres, nanocapsules, nanogels, micelles, and dendrimers can protect it from rapid metabolism, improve solubility, and enhance absorption. mdpi.com For example, casein nanoparticles have been shown to increase the oral bioavailability of resveratrol tenfold. nih.gov
Lipid-based Formulations: Systems like solid lipid nanoparticles (SLNs) and self-nanoemulsifying drug delivery systems (SNEDDS) have demonstrated the potential to significantly increase resveratrol's absorption. nih.gov
A novel research trajectory would be to develop methods for the targeted delivery of this compound itself. This would allow for the direct investigation of its biological effects in vivo without the confounding presence of the parent compound and other metabolites. This could involve synthesizing stable forms of the metabolite and incorporating them into advanced delivery systems designed to release the compound at specific sites within the body.
Exploration of Synergistic Effects in Combination Therapies
The potential for this compound to act synergistically with other therapeutic agents is a largely unexplored but promising area of research. While the parent compound, resveratrol, has been studied in combination with various drugs and interventions, demonstrating enhanced therapeutic outcomes, similar research on its sulfated metabolite is lacking. nih.govmdpi.commdpi.com
For instance, resveratrol has shown synergistic effects when combined with sulfamethoxazole-trimethoprim in treating toxoplasmosis in mice, reducing oxidative damage and improving therapeutic outcomes. nih.govresearchgate.net It has also been observed to work synergistically with resistance training to improve physical performance. mdpi.com
Future studies should investigate whether this compound can produce similar or even superior synergistic effects. Given its distinct biological activities, such as potent anti-inflammatory and anti-estrogenic properties, it could be a valuable component in combination therapies for conditions like cancer, inflammatory disorders, and metabolic diseases. Research should be designed to assess its interactions with conventional drugs, phytochemicals, and other nutraceuticals. researchgate.net
Advanced Mechanistic Studies
To fully harness the therapeutic potential of this compound, a deeper understanding of its molecular mechanisms of action is required. Advanced mechanistic studies should move beyond identifying its biological effects to elucidating the specific cellular and signaling pathways it modulates.
Recent in vitro studies have provided initial insights into its molecular interactions:
Protein Binding: this compound forms a stable complex with human serum albumin (HSA) and can displace site I markers like warfarin, indicating a potential for drug interactions. mtak.hu
Enzyme Inhibition: It has shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. mtak.hu
Transporter Interactions: The metabolite has demonstrated strong inhibitory action on organic anion transporting polypeptides (OATPs), which are involved in the transport of various endogenous and exogenous compounds. mtak.hu In some cases, its inhibitory effect on OATPs was even stronger than that of resveratrol. mtak.hu
| Molecular Target | Interaction with this compound | Potential Implication | Reference |
|---|---|---|---|
| Human Serum Albumin (HSA) | Forms a stable complex; displaces warfarin | Pharmacokinetic drug interactions | mtak.hu |
| Cytochrome P450 (CYP) Enzymes | Inhibitory action | Alteration of drug metabolism | mtak.hu |
| Organic Anion Transporting Polypeptides (OATPs) | Strong inhibitor of OATP1A2, OATP1B1, OATP1B3, and OATP2B1 | Impact on drug and metabolite transport | mtak.hu |
| Cyclooxygenase (COX) Enzymes | Inhibits COX-1 and COX-2 | Anti-inflammatory effects | nih.govdrugbank.com |
Future research should employ advanced techniques such as transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to this compound. Investigating its impact on key signaling pathways related to inflammation (e.g., NF-κB), cell proliferation, and apoptosis will be crucial.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying resveratrol-3-O-sulfate in biological matrices?
- Methodology : Use high-performance liquid chromatography with UV detection (HPLC-UV) validated for specificity, linearity, and sensitivity. Synthesized authentic standards (e.g., this compound) are critical for calibration curves, with limits of quantitation (LOQ) as low as 8 ng/ml. Avoid reliance on parent compound (resveratrol) standard curves, as they overestimate metabolite concentrations .
- Key Considerations : Include internal standards to account for matrix effects and validate recovery rates in plasma, colorectal tissue, and cell lysates .
Q. How does this compound influence inflammatory cytokine expression in vitro?
- Methodology : In LPS-stimulated U-937 monocytes, measure cytokine suppression via ELISA or qPCR. At 1 µM, this compound reduces IL-1α, IL-1β, and IL-6 expression by 61.2%, 76.6%, and 42.2%, respectively, comparable to resveratrol. Use dose-response curves (e.g., 0.1–10 µM) to establish efficacy thresholds .
- Controls : Include resveratrol and vehicle controls to differentiate metabolite-specific effects from parent compound activity .
Q. What experimental models are suitable for studying this compound’s antioxidant activity?
- Methodology : Employ the Trolox-equivalent antioxidant capacity (TEAC) assay to quantify radical scavenging. In Caco-2 colorectal adenocarcinoma cells, assess dose-dependent growth inhibition (10–100 µM) and apoptosis induction (25–50 µM) via MTT assays and Annexin V/PI staining .
- Limitations : Consider cell line-specific variability; confirm results in primary human colon epithelial cells (HCEC) for translational relevance .
Advanced Research Questions
Q. How do organic anion transporters (OATPs) modulate intracellular this compound concentrations?
- Methodology : Use CRISPR/Cas9 or siRNA to knock down OATP1B3 in HT-29 colorectal cancer cells. Co-incubate with ursolic acid (OATP1B3 inhibitor) to reduce intracellular sulfate levels by 28% at 15 minutes. Validate via LC-MS quantification and protein expression analysis (Western blot) .
- Contradictions : Note discrepancies between gene expression (e.g., SLCO1B1) and detectable protein levels, which may confound mechanistic interpretations .
Q. Why do estimated vs. authentic this compound concentrations differ in clinical tissue samples?
- Methodology : Reanalyze archived colorectal tissue from resveratrol trials using authentic standards. For example, prior estimates based on resveratrol curves overestimated this compound by 2–3× compared to direct quantification. Address this via standard spiking and recovery experiments .
- Implications : Revise pharmacokinetic models to account for tissue-specific sulfation efficiency, particularly in right vs. left colon regions .
Q. What experimental designs resolve contradictions in this compound’s pro-apoptotic vs. pro-autophagic effects?
- Methodology : In HT-29 cells, conduct time-course experiments (e.g., 7-day incubation with 75 µM sulfate mix) to monitor autophagy markers (LC3-II, p62) and apoptosis (caspase-3 cleavage). Use lysosomal inhibitors (e.g., chloroquine) to distinguish flux changes .
- Data Interpretation : Consider hormetic responses; low doses may promote survival, while higher doses induce apoptosis .
Q. How does this compound interact with mitochondrial targets like mitoNEET?
- Methodology : Perform competitive binding assays using fluorescent probes (e.g., rosiglitazone). This compound displaces rosiglitazone with IC₅₀ = 3.36 µM, indicating TZD pocket binding. Validate via isothermal titration calorimetry (ITC) and molecular docking simulations .
- Challenges : Address metabolite stability in mitochondrial assays; use freshly prepared solutions to avoid degradation .
Methodological Best Practices
- Tissue Distribution Studies : Prioritize LC-MS/MS over HPLC-UV for multiplexed quantification of sulfates, glucuronides, and disulfates in heterogeneous samples .
- Transport Studies : Combine inhibitor-based approaches (e.g., ursolic acid) with transporter overexpression models to dissect uptake mechanisms .
- Clinical Correlation : Link tissue metabolite levels (e.g., 674 nmol/g this compound in colorectal tumors) to functional endpoints like Ki-67 proliferation indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
